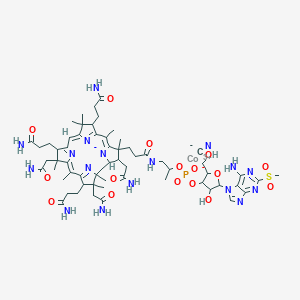
2-Methylsulfonyladenylcobamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylsulfonyladenylcobamide, also known as Coenzyme Methylcobalamin, is a form of vitamin B12 that plays an essential role in the human body. It is a coenzyme that is involved in many biological processes, including DNA synthesis, energy production, and nerve function.
作用機序
2-Methylsulfonyladenylcobamide acts as a cofactor for several enzymes in the body. It is involved in the conversion of homocysteine to methionine, which is essential for the synthesis of DNA, RNA, and proteins. It also plays a role in the production of myelin, which is a fatty substance that surrounds and protects nerve fibers. Additionally, it is involved in the production of energy by helping to convert carbohydrates into glucose.
生化学的および生理学的効果
2-Methylsulfonyladenylcobamide has several biochemical and physiological effects in the body. It helps to maintain healthy nerve function by supporting the production of myelin. It also plays a role in the synthesis of DNA, RNA, and proteins, which are essential for cell growth and repair. Additionally, it is involved in the production of energy, which is necessary for all bodily processes.
実験室実験の利点と制限
2-Methylsulfonyladenylcobamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water, which makes it easy to work with in aqueous solutions. However, there are some limitations to using 2-Methylsulfonyladenylcobamide in lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, it has a short half-life, which means that it may not be suitable for long-term experiments.
将来の方向性
There are several future directions for research on 2-Methylsulfonyladenylcobamide. One area of interest is its role in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have a protective effect on nerve cells, which may make it a promising therapeutic agent. Additionally, there is interest in its role in the regulation of homocysteine levels and its potential use in the prevention of heart disease and stroke. Further research is needed to fully understand the potential benefits of 2-Methylsulfonyladenylcobamide in these areas.
Conclusion:
2-Methylsulfonyladenylcobamide is a form of vitamin B12 that plays an essential role in many biological processes. It is involved in DNA synthesis, energy production, and nerve function. It has several biochemical and physiological effects in the body and has been extensively studied for its role in various biological processes. Although there are some limitations to using 2-Methylsulfonyladenylcobamide in lab experiments, it has several advantages and is a promising compound for future research.
合成法
2-Methylsulfonyladenylcobamide can be synthesized through a chemical reaction between cyanide, cobalt, and 2-methylsulfonyl-ethanol. The reaction is carried out in a controlled environment, and the resulting compound is purified through a series of steps, including recrystallization and chromatography. The final product is a white crystalline powder that is soluble in water.
科学的研究の応用
2-Methylsulfonyladenylcobamide has been extensively studied for its role in various biological processes. It has been shown to be involved in DNA synthesis, energy production, and nerve function. It is also a cofactor for the enzyme methionine synthase, which is involved in the metabolism of homocysteine. Elevated levels of homocysteine have been linked to an increased risk of heart disease, stroke, and dementia.
特性
CAS番号 |
107672-06-0 |
|---|---|
製品名 |
2-Methylsulfonyladenylcobamide |
分子式 |
C60H85CoN17O16PS |
分子量 |
1422.4 g/mol |
IUPAC名 |
[5-(6-amino-2-methylsulfonylpurin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(3+);cyanide |
InChI |
InChI=1S/C59H87N16O16PS.CN.Co/c1-26(90-92(85,86)91-47-34(24-76)89-53(46(47)84)75-25-68-52-45(75)51(66)72-54(73-52)93(10,87)88)23-67-42(83)17-18-56(6)32(19-39(63)80)50-59(9)58(8,22-41(65)82)31(13-16-38(62)79)44(74-59)28(3)49-57(7,21-40(64)81)29(11-14-36(60)77)33(69-49)20-35-55(4,5)30(12-15-37(61)78)43(70-35)27(2)48(56)71-50;1-2;/h20,25-26,29-32,34,46-47,50,53,76,84H,11-19,21-24H2,1-10H3,(H17,60,61,62,63,64,65,66,67,69,70,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |
InChIキー |
FQZYBKYVJPBCAD-UHFFFAOYSA-L |
異性体SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)(=O)C)CO.[C-]#N.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)(=O)C)CO.[C-]#N.[Co+3] |
正規SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)(=O)C)CO.[C-]#N.[Co+3] |
同義語 |
2-methylsulfonyladenylcobamide vitamin B 12 factor V |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




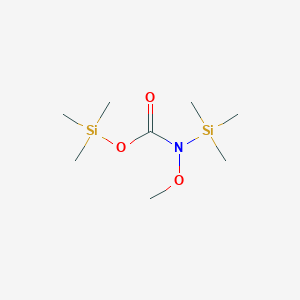
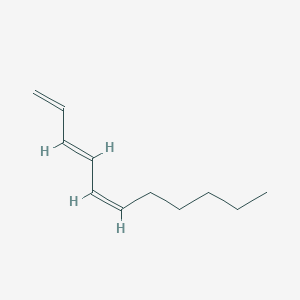
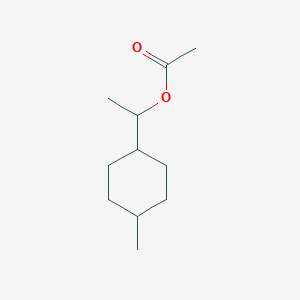



![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)


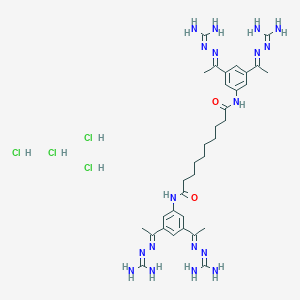
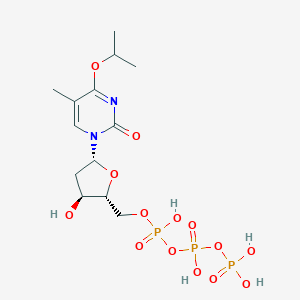
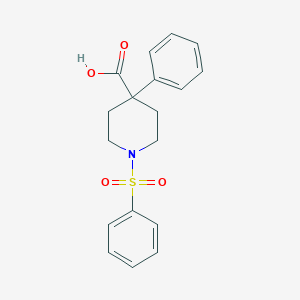
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)